Fimaporfin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fimaporfin is a photosensitizing agent used in photochemical internalization (PCI) technology. It is primarily utilized in combination with other therapeutic agents to enhance their intracellular delivery. This compound has shown promise in the treatment of various cancers, including cholangiocarcinoma and head and neck squamous cell carcinoma .
Preparation Methods
The synthesis of fimaporfin involves the preparation of disulfonated tetraphenyl chlorin. The synthetic route typically includes the sulfonation of tetraphenylporphyrin, followed by chlorination to produce the final compound. Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Fimaporfin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form reactive oxygen species.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur at the sulfonic acid groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fimaporfin has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in various chemical reactions to enhance the efficiency of photochemical processes.
Biology: this compound is employed in studies involving cellular uptake and intracellular delivery of macromolecules.
Medicine: Its primary application is in cancer therapy, where it is used in combination with other drugs to improve their therapeutic efficacy. .
Mechanism of Action
Fimaporfin exerts its effects through a process known as photochemical internalization. When exposed to light, this compound generates reactive oxygen species that disrupt endosomal membranes, allowing therapeutic agents to be released into the cell cytosol. This enhances the intracellular delivery and efficacy of the co-administered drugs .
Comparison with Similar Compounds
Fimaporfin is unique among photosensitizers due to its specific structure and mechanism of action. Similar compounds include:
Photofrin: Another photosensitizer used in photodynamic therapy, but with a different chemical structure and mechanism.
Temoporfin: A photosensitizer with applications in cancer treatment, similar to this compound but with distinct pharmacokinetic properties.
This compound stands out due to its ability to enhance the intracellular delivery of therapeutic agents, making it a valuable tool in both research and clinical settings.
Properties
IUPAC Name |
4-[10,15-diphenyl-20-(4-sulfophenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[10,15-diphenyl-20-(4-sulfophenyl)-12,13,22,24-tetrahydroporphyrin-5-yl]benzenesulfonic acid;4-[15,20-diphenyl-10-(4-sulfophenyl)-2,3,21,23-tetrahydroporphyrin-5-yl]benzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C44H32N4O6S2/c3*49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-18,21-26,46-47H,19-20H2,(H,49,50,51)(H,52,53,54);1-21,23,25-26,46-47H,22,24H2,(H,49,50,51)(H,52,53,54);1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINQERPKMNDVQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=C(C=C8)S(=O)(=O)O)C=C3)C9=CC=C(C=C9)S(=O)(=O)O.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=CC=C6)N5)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=CC=C9.C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC=C(C=C6)S(=O)(=O)O)N5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H96N12O18S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2330.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443547-43-0 |
Source
|
Record name | Fimaporfin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443547430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.